molecular formula C18H16N2O B14877648 2-methyl-N-(2-methylquinolin-5-yl)benzamide

2-methyl-N-(2-methylquinolin-5-yl)benzamide

Cat. No.: B14877648
M. Wt: 276.3 g/mol
InChI Key: WIFNBFUYUDDFAT-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylquinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylquinolin-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the biological activities of both quinoline and benzamide moieties.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-methyl-N-(2-methylquinolin-5-yl)benzamide

InChI

InChI=1S/C18H16N2O/c1-12-6-3-4-7-14(12)18(21)20-17-9-5-8-16-15(17)11-10-13(2)19-16/h3-11H,1-2H3,(H,20,21)

InChI Key

WIFNBFUYUDDFAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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